
4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. This particular derivative incorporates a 2-oxoindolin-5-yl group, which is a moiety found in various pharmacologically active compounds. The presence of the methyl group at the para position of the benzenesulfonamide ring may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the formation of an amide bond between a sulfonamide group and an aromatic or heteroaromatic amine. In the case of "this compound," the synthesis would likely involve the condensation of a suitable 2-oxoindolin-5-yl amine with 4-methylbenzenesulfonyl chloride. While the provided papers do not describe the synthesis of this exact compound, they do detail the synthesis of similar sulfonamide derivatives, which typically require activation of the sulfonamide group and subsequent nucleophilic attack by the amine .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques, such as IR, UV-Vis, NMR, and X-ray crystallography. The Schiff base compound described in paper was characterized by IR, UV-Vis, and single-crystal X-ray diffraction, and similar methods would likely be used to analyze the structure of "this compound." The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which provides insight into the electronic structure and potential reactivity of the compound .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on the substituents attached to the aromatic ring. The presence of the 2-oxoindolin-5-yl group may allow for reactions typical of indoles, such as electrophilic substitutions or nucleophilic additions. The sulfonamide group itself is relatively inert but can be transformed under certain conditions, such as by hydrolysis to the corresponding sulfonamide acid or by reaction with nitrous acid to form a diazonium salt .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its molecular structure. The lipophilicity, solubility, melting point, and other physicochemical parameters are crucial for determining the compound's suitability for drug development. QSAR studies, as mentioned in paper , can provide insights into the relationship between the compound's structure and its biological activity. Theoretical calculations, such as those described in paper , can predict how the compound's energy and properties change in different solvent media, which is important for understanding its behavior in biological systems .
科学的研究の応用
Antimicrobial and Anticancer Evaluation
A study synthesized derivatives of benzenesulfonamide, including compounds structurally related to 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide. These compounds were evaluated for their in vitro antimicrobial and anticancer activities. The results suggested that some derivatives were effective against specific microbial strains and exhibited significant anticancer potential (Kumar et al., 2014).
Carbonic Anhydrase Inhibitory and Anticancer Activity
A related study focused on novel benzenesulfonamides and their role as inhibitors of carbonic anhydrase, a metalloenzyme. These compounds, including variants of this compound, showed significant inhibitory effects on certain carbonic anhydrase isoforms, with potential implications for anticancer therapies (Eldehna et al., 2017).
Anticancer Activity and ADMET Studies
Another research synthesized benzenesulfonamide derivatives and evaluated their anticancer activity. These compounds, related to this compound, demonstrated marked anticancer activity in specific cancer cell lines. Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were conducted to assess the pharmacokinetic properties of these compounds (Karakuş et al., 2018).
Applications in Photodynamic Therapy
A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures similar to this compound. These compounds exhibited high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Anti-HIV Activity
Research on isatine-sulphonamide derivatives, structurally related to this compound, demonstrated potential anti-HIV activity. These compounds were tested for their efficacy against HIV-1 in specific cell lines, suggesting their utility in anti-HIV therapies (Selvam et al., 2008).
作用機序
Target of Action
The compound, 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors . They have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . In particular, some oxindole derivatives have shown promising inhibitory effects on carbonic anhydrase (CA) isoforms and protein kinases .
Mode of Action
The compound interacts with its targets, such as carbonic anhydrase and protein kinases, to exert its biological effects . The exact mode of interaction may vary depending on the specific target. For example, it may inhibit the activity of an enzyme, modulate a receptor’s function, or interfere with a cellular process.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt pH regulation and other processes in which bicarbonate ions play a role . Similarly, inhibition of protein kinases can affect signal transduction pathways, leading to changes in cell proliferation, differentiation, and survival .
Pharmacokinetics
The optimization and hybridization strategies used in the design of new compounds aim to produce agents that overcome many side effects and pharmacokinetics problems associated with the use of classical ones .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For example, some oxindole derivatives have shown notable cytotoxicity toward human cancer cell lines . They can induce changes in the cell cycle and apoptosis, leading to growth inhibition and cell death .
将来の方向性
特性
IUPAC Name |
4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-12-4-7-14-11(8-12)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUXSCTYMQLEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

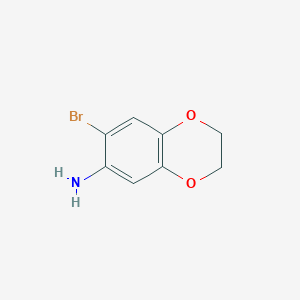
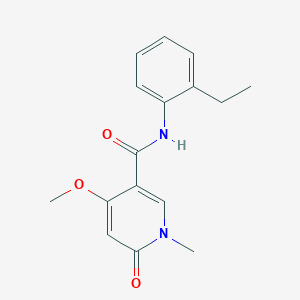
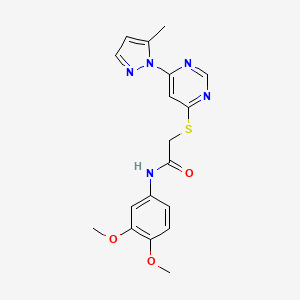
![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)
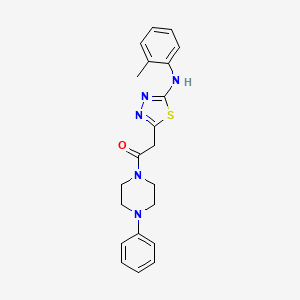
![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)
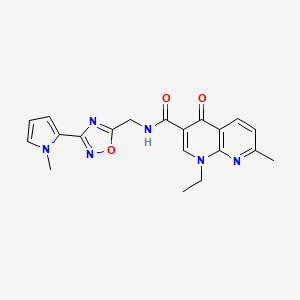
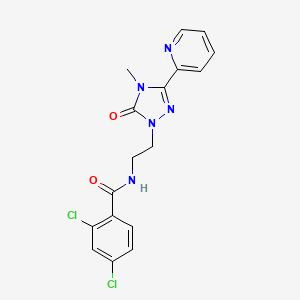

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2532558.png)
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)
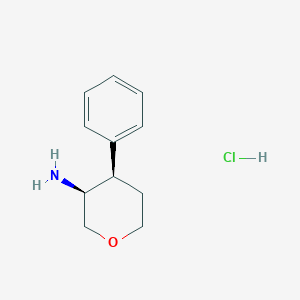
![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)